Cas no 1799-84-4 (3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate)

3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate 化学的及び物理的性質
名前と識別子
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- 2-(Perfluorobutyl)ethyl methacrylate
- 1,1,2,2-Tetrahydroperfluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 1H,1H,2H,2H-Nonafluorohexyl Methacrylate (stabilized with MEHQ)
- 2-(Nonafluorobutyl)ethyl methacrylate
- 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate
- 1H,1H,2H,2H-Perfluorohexyl methacrylate
- Methacrylic Acid 1H,1H,2H,2H-Nonafluorohexyl Ester
- Methacrylic Acid 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Ester
- PC5906E
- Methacrylic Acid 1H,1H,2H,2H-Nonafluorohexyl Ester (stabilized with MEHQ)
- Methacrylic Acid 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Ester (stabilized with MEHQ)
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate (stabilized with MEHQ)
- 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester
- AK167085
- Methacrylic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester
- AKOS005063623
- NS00010989
- SCHEMBL156101
- 1799-84-4
- TYNRPOFACABVSI-UHFFFAOYSA-N
- J-011486
- EINECS 217-287-5
- 2-(Perfluorobutyl)ethyl methacrylate inhibited with 70 ppm BHT
- 1H,1H,2H,2H-Nonafluorohexyl Methacrylate
- DS-9218
- CS-0158069
- N1014
- 2-(perfluorobutyl)ethylmethacrylate
- 3 pound not3 pound not4 pound not4 pound not5 pound not5 pound not6 pound not6 pound not6-Nonafluorohexyl methacrylate
- MFCD00236094
- SY018481
- 3,3,4,4,5,5,6,6,6-Nonafluorohexylmethacrylate
- DTXSID8061979
- FT-0608882
- FD2034
- C10H9F9O2
- N1143
- DA-27610
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- MDL: MFCD00236094
- インチ: 1S/C10H9F9O2/c1-5(2)6(20)21-4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h1,3-4H2,2H3
- InChIKey: TYNRPOFACABVSI-UHFFFAOYSA-N
- ほほえんだ: FC(C([H])([H])C([H])([H])OC(C(=C([H])[H])C([H])([H])[H])=O)(C(C(C(F)(F)F)(F)F)(F)F)F
計算された属性
- せいみつぶんしりょう: 332.04600
- どういたいしつりょう: 332.045883
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.402(lit.)
- ふってん: 62°C/5mmHg(lit.)
- フラッシュポイント: 79 °C
- 屈折率: 1.353
- PSA: 26.30000
- LogP: 3.96400
- ようかいせい: 未確定
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:低温を保つ
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate 税関データ
- 税関コード:2916140000
- 税関データ:
中国税関コード:
2916140000概要:
2916140000。メタクリレート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:80.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
2916140000。メタクリル酸の他のエステル。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:80.0%
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF754-100G |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate |
1799-84-4 | 97% | 100g |
¥ 594.00 | 2023-04-14 | |
eNovation Chemicals LLC | D110040-10kg |
2-(PERFLUOROBUTYL)ETHYLMETHACRYLATE |
1799-84-4 | 98% | 10kg |
$2750 | 2024-08-03 | |
Apollo Scientific | PC5906E-1g |
1H,1H,2H,2H-Perfluorohexyl methacrylate |
1799-84-4 | 97% | 1g |
£20.00 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF754-25G |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate |
1799-84-4 | 97% | 25g |
¥ 257.00 | 2023-04-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N62570-100g |
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate |
1799-84-4 | 100g |
¥1516.0 | 2021-09-04 | ||
TRC | P286348-1g |
Perfluorobutylethyl Methacrylate |
1799-84-4 | 1g |
$ 64.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N62570-1g |
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate |
1799-84-4 | 1g |
¥66.0 | 2021-09-04 | ||
abcr | AB103598-5 g |
2-(Perfluorobutyl)ethyl methacrylate, 95%; . |
1799-84-4 | 95% | 5g |
€83.40 | 2023-06-24 | |
eNovation Chemicals LLC | Y1209790-10G |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate |
1799-84-4 | 97% | 10g |
$40 | 2023-09-03 | |
eNovation Chemicals LLC | D110040-1kg |
2-(PERFLUOROBUTYL)ETHYLMETHACRYLATE |
1799-84-4 | 98% | 1kg |
$550 | 2024-08-03 |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate 関連文献
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Marc Guerre,Gérald Lopez,Bruno Améduri,Mona Semsarilar,Vincent Ladmiral Polym. Chem. 2021 12 3852
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoateに関する追加情報
Introduction to 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate (CAS No. 1799-84-4) and Its Emerging Applications in Chemical and Biomedical Research
The compound 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate, identified by the CAS number 1799-84-4, represents a fascinating class of fluorinated derivatives with significant potential in modern chemical and biomedical research. This compound belongs to the family of fluorinated esters, which are renowned for their unique physicochemical properties arising from the presence of fluorine atoms. The structural motif of nonafluorohexyl and the ester functionality at the 2-methylprop-2-enoate position endow this molecule with distinct characteristics that make it a valuable tool in various scientific applications.
Fluorinated compounds have long been recognized for their enhanced metabolic stability, lipophilicity, and binding affinity towards biological targets. These properties are particularly advantageous in drug design and development, where fluorine atoms can modulate pharmacokinetic profiles and improve therapeutic efficacy. The specific substitution pattern in 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate contributes to its suitability as an intermediate or building block in synthetic chemistry. The nonafluoroalkyl chain provides rigidity and hydrophobicity, while the ester group allows for further functionalization via hydrolysis or transesterification reactions.
Recent advancements in fluorinated chemistry have highlighted the role of such compounds in medicinal chemistry and materials science. For instance, fluorinated esters have been explored as key components in the synthesis of protease inhibitors and kinase inhibitors due to their ability to enhance binding interactions with target enzymes. The electron-withdrawing nature of fluorine atoms can also influence electronic properties, making this compound a candidate for applications in organic electronics or as a ligand in catalytic systems.
The CAS number 1799-84-4 is a critical identifier for this compound, ensuring precise documentation and traceability in research settings. This standardized nomenclature is essential for compliance with regulatory standards and facilitates efficient database searches. In academic and industrial laboratories alike, such identifiers play a pivotal role in ensuring reproducibility and accuracy across experiments involving 3,3,4,4,5,5,6,6-nonafluorohexyl 2-methylprop-2-enoate.
One of the most compelling aspects of this compound is its potential application in the development of novel materials with tailored properties. Fluorinated alkenes are known for their high thermal stability and resistance to degradation under extreme conditions. This makes them attractive candidates for use in high-performance polymers or specialty coatings. Additionally,the reactivity of the double bond at the methylprop-2-enoate position allows for further derivatization into more complex structures via reactions such as hydrogenation or polymerization.
In biomedical research,the nonafluorohexyl moiety has been investigated for its ability to enhance cellular uptake efficiency when incorporated into drug delivery systems. The lipophilic nature of fluorinated chains can improve membrane permeability,while the steric bulk provided by multiple fluorine atoms may prevent rapid metabolic clearance. Such features are particularly relevant in designing long-circulating nanoparticles or liposomes for targeted drug delivery applications.
The synthesis of 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate presents unique challenges due to the sensitivity of fluorine-containing intermediates。 However, recent methodologies involving transition-metal catalysis have made it more feasible to access complex fluorinated structures with high yields and purity。 These advances have opened up new avenues for exploring derivatives with modified physicochemical properties that could further expand its utility.
From a computational chemistry perspective,the electronic structure of this compound has been studied using density functional theory (DFT) to understand its reactivity and interaction with biological targets。 The presence of electronegative fluorine atoms creates regions of high electron density near these atoms,which can be exploited to design molecules with enhanced binding affinity or selectivity。 Such insights are invaluable for rational drug design efforts where subtle structural modifications can significantly impact biological activity。
The growing interest in green chemistry has also spurred research into sustainable synthetic routes for fluorinated compounds。 For example, biocatalytic approaches using engineered enzymes have been explored as alternatives to traditional heavy-metal catalysis。 These methods not only reduce environmental impact but also offer improved selectivity under mild reaction conditions。 Incorporating such principles into the synthesis of 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate could pave the way for more sustainable laboratory practices。
In conclusion,3、3、4、4、5、5、6、6、6-nonafluorohexyl 2-methylprop-2-enoate (CAS No. 1799-84-4) is a versatile compound with broad applicability across chemical synthesis and biomedical research fields。 Its unique structural features make it an excellent candidate for drug development intermediates、functional materials ,and advanced material systems 。 As research continues to uncover new methodologies for handling fluorinated compounds ,the potential uses of this molecule will undoubtedly expand ,driving innovation both academically and industrially 。 The continued exploration of its properties will contribute significantly to advancements in multiple scientific disciplines .
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